![molecular formula C23H16O2S B11940808 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide CAS No. 979-37-3](/img/structure/B11940808.png)
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide is an organic compound with the molecular formula C23H16O2S It is a member of the naphthothiophene family, characterized by a fused ring system containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide typically involves cyclization reactions. One common method includes the reaction of sulfonyl chlorides with nucleophiles to form sulfonyl intermediates, which then undergo cyclization to yield the desired product. For instance, the reaction of sulfonyl chlorides with alkynes in the presence of a base like pyridine can lead to the formation of the thiete ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide involves its interaction with molecular targets through its functional groups. The sulfur and oxygen atoms in the thiete ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide: Similar in structure but with a methyl group at the 2-position.
DL-2-Methyl-3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide: A racemic mixture of the methylated derivative.
Uniqueness
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide is unique due to its specific arrangement of phenyl groups and the thiete ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
979-37-3 |
|---|---|
Molecular Formula |
C23H16O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide |
InChI |
InChI=1S/C23H16O2S/c24-26(25)15-20-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)22(23(20)26)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
RSKUMWZICKGYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C(=C2S1(=O)=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)
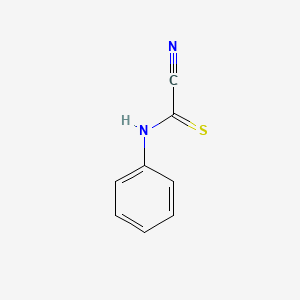
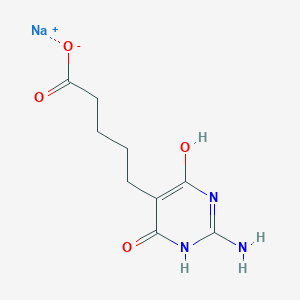
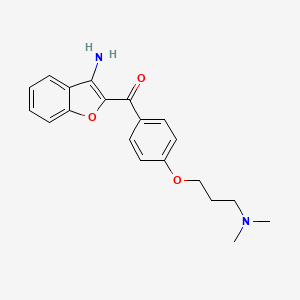
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
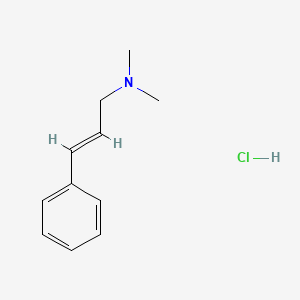

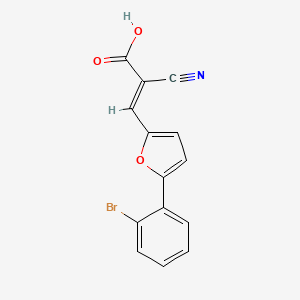
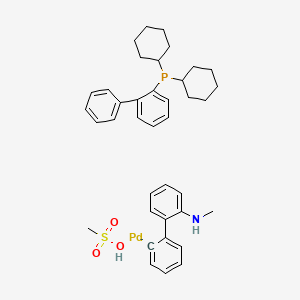
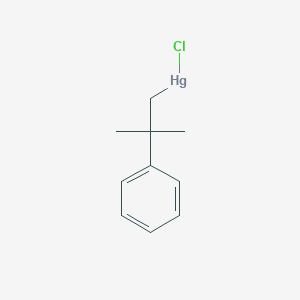
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
